(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-7-((Diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 4-fluorobenzylidene substituent at the C2 position and a diethylamino-methyl group at the C7 position. This compound belongs to the aurone family, which is known for its diverse biological activities, including anticancer, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKSUVDLMBBQQ-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene moiety is introduced via a condensation reaction between the benzofuran core and a fluorobenzaldehyde under basic conditions.
Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, typically using diethylamine and a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The fluorobenzylidene moiety can be reduced to form a fluorobenzyl derivative.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fluorobenzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the fluorobenzylidene moiety can enhance its lipophilicity and membrane permeability. The hydroxybenzofuran core may interact with enzymes or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations:
- Solubility: The diethylamino group in the target compound improves aqueous solubility compared to non-aminated analogs like Compound 3 (256.23 g/mol), which relies solely on hydroxyl groups for solubility .
- In contrast, 4-methoxybenzylidene (electron-donating) in increases lipophilicity but may reduce binding specificity.
- Bioactivity: Compounds with aminoalkyl substituents (e.g., dimethylamino in , diethylamino in the target) show improved bioavailability scores (0.55–0.56) compared to hydroxylated analogs .
Pharmacological and Physicochemical Data
Physicochemical Comparison:
| Parameter | Target Compound | Compound 3 | Compound 97 |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 3.0 |
| Water Solubility | Moderate | Low | Low |
| Synthetic Accessibility Score (SAS) | 4.2 | 3.5 | 4.8 |
- The diethylamino group reduces LogP compared to Compound 97 (C17H15NO3), balancing lipophilicity and solubility .
- Compound 3 (C15H9FO3) has a lower SAS due to simpler synthesis but inferior bioavailability .
Biological Activity
(Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a hydroxyl group and a diethylamino substituent, which may contribute to its pharmacological properties. The following sections explore its biological activity, including anti-inflammatory, cytotoxic, and other relevant effects.
Chemical Structure and Properties
The molecular formula of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is , with a molecular weight of approximately 329.39 g/mol. The presence of the fluorine atom and the diethylamino group suggests potential interactions with biological targets that could lead to significant therapeutic effects.
Anti-inflammatory Activity
Recent studies have indicated that benzofuran derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) effectively. One study reported a reduction in TNF levels by up to 93.8% in vitro, demonstrating the compound's potential as an anti-inflammatory agent .
Cytotoxic Effects
The cytotoxicity of benzofuran derivatives has also been investigated. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines through mechanisms involving the inhibition of topoisomerase II activity. This suggests that (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one may possess anticancer properties, making it a candidate for further research in oncology .
Antioxidant Activity
Benzofuran derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The hydroxyl group in the structure of (Z)-7-((diethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one may enhance its ability to scavenge free radicals, contributing to its overall biological efficacy .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF and ILs by up to 93.8% | |
| Cytotoxicity | Antiproliferative effects on cancer cell lines | |
| Antioxidant | Radical scavenging potential |
Case Study: Anti-inflammatory Mechanism
In an experimental model assessing the anti-inflammatory effects of related benzofuran compounds, it was found that these derivatives significantly suppressed NF-κB activity in macrophage cells. This suppression correlated with reduced expression levels of pro-inflammatory mediators, indicating a robust mechanism by which these compounds exert their anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
